3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile
Overview
Description
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the triazolo-pyridine family, known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Scientific Research Applications
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Safety and Hazards
The safety information available for “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
The future directions for “3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile” and similar triazole compounds could involve further exploration of their synthesis, chemical reactions, and biological activities . Given their versatile biological activities, these compounds could potentially be developed into new classes of antibacterial agents to fight multidrug-resistant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the triazolo-pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can exhibit different biological activities and properties depending on the substituents introduced .
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammatory processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidine: Contains a pyrimidine ring, offering different biological activities.
Uniqueness
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group, which enhances its reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c8-4-5-1-2-11-6(3-5)9-10-7(11)12/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJUFLGMDLTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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